Pizotifen malate

Descripción

Propiedades

IUPAC Name |

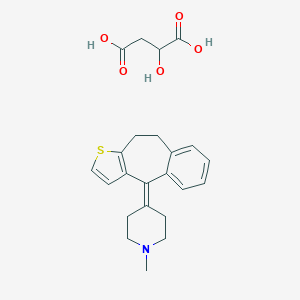

2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAWCPZVTXCFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966214 | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-11-7 | |

| Record name | Pizotifen malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pizotyline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pizotyline malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIZOTYLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Acid-Base Neutralization Reaction

The primary method for synthesizing pizotifen malate involves the reaction of pizotifen free base with malic acid in equimolar proportions. The general reaction is:

Procedure :

-

Solvent Selection : A polar aprotic solvent such as dimethylformamide (DMF) or ethanol is used to dissolve both reactants. DMF is preferred for its high solubility (20 mg/mL for this compound).

-

Reaction Conditions : The mixture is heated to 40–60°C under inert gas (e.g., nitrogen) to prevent oxidation.

-

Crystallization : Cooling the solution induces crystallization, yielding a white to yellowish crystalline powder.

Table 1: Solubility of this compound in Common Solvents

Optimization of Reaction Conditions

Stoichiometric Ratios

Deviations from a 1:1 molar ratio of pizotifen to malic acid result in impurities. Industrial protocols emphasize strict stoichiometric control, with excess malic acid leading to acidic byproducts and reduced yield.

Temperature and Solvent Effects

Elevated temperatures (50–60°C) enhance reaction kinetics but risk thermal degradation. Studies show that maintaining temperatures below 60°C in DMF maximizes yield (≥95%) while preserving compound integrity.

Table 2: Impact of Temperature on Reaction Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 40 | 85 | 98 |

| 50 | 93 | 99 |

| 60 | 95 | 98.5 |

Purification Techniques

Recrystallization

Crude this compound is purified via recrystallization using ethanol-water mixtures. This step removes unreacted starting materials and byproducts, achieving purities ≥98%.

Chromatographic Methods

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A typical method uses a C18 column, acetonitrile-water mobile phase (70:30 v/v), and UV detection at 254 nm.

Table 3: HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 minutes |

Spectroscopic Confirmation

-

FT-IR : Peaks at 1700 cm (carboxylic acid) and 1550 cm (amine) confirm salt formation.

-

NMR : -NMR spectra show distinct signals for the piperidine ring (δ 2.3–3.1 ppm) and malate moiety (δ 4.1 ppm).

Industrial-Scale Production Considerations

Pharmaceutical manufacturers (e.g., OctagonChem) prioritize:

Análisis De Reacciones Químicas

Types of Chemical Reactions

Pizotifen malate can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

1.1. Oxidation

Under specific conditions, this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

1.2. Reduction

Reduction reactions can convert this compound into its reduced forms, which can affect its pharmacological properties. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

1.3. Substitution

Nucleophilic substitution reactions can occur at the piperidine ring of pizotifen, leading to the formation of various derivatives. Nucleophiles such as amines or thiols can be used under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product undergoes rigorous quality control measures to meet pharmaceutical standards.

Role of NRF2 in Anti-Tumor Activity

This compound has shown potential anti-tumor activity by targeting nuclear factor erythroid 2-related factor 2 (NRF2) . By binding to NRF2, it disrupts the antioxidant response and metabolic balance, providing a potential NRF2-based therapy strategy.

Impact on Motor Function in Animal Models

Research indicates that pizotifen can improve motor function . In a study using a Huntington's disease (HD) mouse model, pizotifen treatment activated ERK in the striatum, reduced neurodegeneration, and significantly enhanced motor performance .

5.1. Rotarod Performance

Motor coordination was evaluated using the rotarod device. Pizotifen (7.5 mg/kg or 10mg/kg) or saline was administered daily via intraperitoneal (IP) injection starting at 6 weeks of age. Pizotifen improved rotarod performance at 10 weeks of age at both doses .

| Kaplan-Meier survival analysis (7.5mg/kg) | |

|---|---|

| 0.9% Saline | |

| sample size | 44 |

| median survival (days) | 87 |

| significance | p = 0.8694 |

| 7.5mg/kg | number of movements | moving time (s) | resting time (s) |

|---|---|---|---|

| 0.9% saline | 0.9% saline | 0.9% saline | |

| mean | 841.73 | 175.95 | 424.04 |

| SD | 243.92 | 67.36 | 67.36 |

| standard error | 55.95 | 15.45 | 15.45 |

| n | 19 | 19 | 19 |

| 2-tailed Mann-Whitney | p = 0.4338 | p= 0.2874 | p= 0.2874 |

Aplicaciones Científicas De Investigación

Migraine Prevention

Pizotifen malate is predominantly utilized for the prophylaxis of migraines . Numerous studies have demonstrated its effectiveness in reducing both the frequency and severity of migraine attacks. It acts by blocking postsynaptic 5-HT2 receptors and exhibiting antagonistic actions towards serotonin and histamine .

Clinical Efficacy:

- Reduction in Attack Frequency : Clinical trials indicate significant reductions in migraine days per month among patients treated with pizotifen compared to placebo .

- Long-Term Tolerance : While some patients may develop tolerance over prolonged use, pizotifen remains a valuable option for chronic migraine sufferers .

Neuroprotection in Huntington’s Disease

Recent research has uncovered pizotifen's potential in neuroprotection, particularly in models of Huntington’s disease (HD) . A study highlighted the drug's ability to activate the ERK signaling pathway, which is crucial for neuronal survival and function .

Key Findings:

- Enhanced Motor Performance : In transgenic mouse models (R6/2), pizotifen treatment improved motor functions and reduced neurodegeneration .

- Cell Viability : Pizotifen increased ATP levels and decreased caspase-3 activation in striatal cells, indicating enhanced cell viability under stress conditions associated with HD .

Antidepressant Effects

Emerging evidence suggests that pizotifen may possess antidepressant properties , potentially acting similarly to tricyclic antidepressants. Its mechanism appears to be independent of its antimigraine effects, although further research is needed to fully elucidate these pathways .

Potential Applications:

- Treatment of Depression : Given its serotonergic effects, pizotifen may be considered in treatment plans for patients with depression, especially those who also suffer from migraines.

- Anxiety Disorders : Some studies suggest pizotifen could be beneficial for anxiety or social phobia due to its calming effects .

Cancer Research

Recent investigations have identified this compound as a novel inhibitor targeting the NRF2 pathway, which plays a critical role in cancer cell survival and proliferation. This application opens new avenues for cancer therapy.

Research Insights:

- Inhibition of Tumor Growth : this compound has been shown to induce ferroptosis in esophageal squamous cell carcinoma (ESCC) models by downregulating key genes associated with antioxidant responses .

- Potential as a Therapeutic Agent : The ability to inhibit NRF2 suggests pizotifen could be repurposed as an adjunct therapy in cancer treatment strategies.

Other Notable Applications

Pizotifen has also been explored for various other conditions:

Mecanismo De Acción

Pizotifen malate acts predominantly as a serotonin antagonist, targeting the 5-HT2A and 5-HT2C receptors. It also exhibits minor antihistamine and anticholinergic activity. By inhibiting serotonin reuptake in platelets, this compound prevents the loss of extracranial tonus, which is believed to play a role in migraine prevention. Additionally, it has sedative and appetite-stimulating properties .

Comparación Con Compuestos Similares

Table 1: Chemical and Pharmacodynamic Profiles

Key Observations :

- This compound and cyproheptadine share 5-HT2 antagonism, but cyproheptadine also targets H1 receptors, making it useful for allergies .

- Unlike pizotifen, ketotifen fumarate inhibits phosphodiesterase (PDE) and stabilizes mast cells, broadening its use in asthma .

- Propranolol, a β-blocker, lacks direct serotonin modulation but is a first-line migraine prophylactic due to its cardiovascular effects .

Table 2: Therapeutic Use and Adverse Effects

Key Observations :

- This compound is preferred for patients with contraindications to β-blockers (e.g., asthma) but is less tolerated due to sedation .

- Propranolol’s efficacy is well-established, but it risks exacerbating respiratory and cardiovascular conditions .

- Cyproheptadine’s dual H1/5-HT2 action is beneficial in pediatric migraine but lacks robust adult data .

Pharmacokinetics and Formulation

- Propranolol: High oral bioavailability but requires multiple daily doses; extended-release formulations improve compliance .

Actividad Biológica

Pizotifen malate is a pharmaceutical compound derived from pizotifen, which is primarily recognized for its sedative antihistamine properties. This compound has garnered attention for its potential therapeutic applications, particularly in the prevention of migraines and its neuroprotective effects in various neurological conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is the malate salt of pizotifen, with the chemical formula C23H27NO5S. The malate form enhances solubility and stability, crucial for clinical efficacy. Pizotifen acts primarily as a serotonin receptor antagonist and exhibits weak antimuscarinic effects. These properties contribute to its effectiveness in managing migraine attacks by blocking serotonin receptors that mediate vasodilation and inflammation during episodes .

Key Mechanisms:

- Serotonin Antagonism : Inhibits serotonin receptors involved in migraine pathophysiology.

- Antihistaminic Effects : Alleviates allergy symptoms and reduces motion sickness.

- Neuroprotective Activity : Shows promise in animal models for neurodegenerative diseases .

Migraine Prevention

This compound is primarily used for preventing migraines and cluster headaches. Clinical studies indicate its effectiveness in reducing the frequency and severity of migraine attacks, although it is not effective once an attack has started . It is often considered when other treatments fail due to side effects like drowsiness and weight gain.

Neurodegenerative Diseases

Research has shown that pizotifen may have neuroprotective effects, particularly in conditions like Huntington's disease (HD). In a study involving R6/2 HD mouse models, pizotifen treatment activated ERK signaling pathways, reduced neurodegeneration, and improved motor performance . This suggests potential for developing therapies targeting neurodegenerative disorders.

Case Studies

- Huntington's Disease Study : A study evaluated pizotifen in R6/2 mice, demonstrating significant improvements in motor function and neuroprotection through ERK pathway activation. Mice treated with pizotifen showed reduced striatal degeneration compared to controls .

- Erythromelalgia Treatment : Pizotifen has been reported as effective in treating severe cases of erythromelalgia, a rare neurovascular condition resistant to other treatments .

- Cancer Research : Recent studies have explored this compound's role as a potential NRF2 inhibitor in esophageal squamous cell carcinoma (ESCC), where it induced ferroptosis and exhibited anti-tumor activity .

Comparative Analysis with Other Compounds

The following table summarizes the key features of this compound compared to other related compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Pizotifen | C23H27NO5S | Migraine prevention | Strong serotonin antagonist |

| Cyproheptadine | C21H26N2O | Allergy treatment | Potent antihistamine with appetite stimulant effect |

| Amitriptyline | C20H23N | Depression and pain relief | Tricyclic antidepressant with anticholinergic properties |

| Olanzapine | C17H20N4O | Antipsychotic | Atypical antipsychotic; serotonin-dopamine antagonist |

Pizotifen's unique combination of antihistaminic and serotonergic properties distinguishes it from these compounds, making it particularly effective for migraine management while minimizing side effects associated with other treatments.

Q & A

Q. What mechanistic studies are needed to elucidate this compound’s dual action on serotonin and histamine pathways?

- Methodological Answer : Conduct knock-out rodent models (e.g., H1 receptor-deficient mice) and measure neurotransmitter levels via microdialysis. Pair with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities. Contrast with selective H1 antagonists to isolate serotoninergic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.